Calcifediol-D6

Catalog No.
S996273
CAS No.
78782-98-6
M.F
C27H44O2
M. Wt
406.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcifediol-D6

CAS Number

78782-98-6

Product Name

Calcifediol-D6

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3

InChI Key

JWUBBDSIWDLEOM-QFVHMXLQSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O

Applications in Pharmacokinetic Studies

One of the primary applications of Calcifediol-D6 lies in pharmacokinetic studies. Due to the presence of deuterium atoms, Calcifediol-D6 can be easily distinguished from endogenous Calcifediol in the body using mass spectrometry techniques. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Calcifediol following administration. By comparing the levels of Calcifediol-D6 and unlabeled Calcifediol in blood and tissues, scientists can gain valuable insights into the body's handling of vitamin D metabolites. For instance, studies can assess factors affecting Calcifediol absorption, distribution to target organs, and its rate of conversion to the active form of vitamin D, calcitriol [].

Investigating Vitamin D Metabolism Pathways

Calcifediol-D6 can also be a valuable tool in elucidating the specific pathways involved in vitamin D metabolism. By administering Calcifediol-D6 and monitoring the appearance of labeled metabolites in various tissues, researchers can identify the enzymes and organs responsible for Calcifediol's conversion to other vitamin D forms. This information can shed light on potential disruptions in vitamin D metabolism that might contribute to certain health conditions [].

Understanding Vitamin D Interactions with Other Drugs

Calcifediol-D6 can also be used to investigate potential interactions between vitamin D and other medications. By co-administering Calcifediol-D6 with another drug and monitoring its metabolism, researchers can determine if the drug affects the absorption, distribution, or metabolism of Calcifediol. This information is crucial for ensuring the safety and efficacy of co-administered medications [].

  • Origin: Calcifediol-D6 is created by replacing specific hydrogen atoms in calcifediol with deuterium (a heavier isotope of hydrogen). This process, called deuteration, doesn't change the overall structure of the molecule but alters its mass slightly. []
  • Significance: Calcifediol-D6 is a valuable research tool in studies related to vitamin D metabolism and function. Due to its altered mass, it can be easily distinguished from naturally occurring calcifediol using techniques like mass spectrometry. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of calcifediol in the body or within cell cultures. []

Molecular Structure Analysis

  • Calcifediol-D6 shares the same core structure as calcifediol, a steroid molecule with four cyclohexane rings.
  • The key functional groups include a hydroxyl group (OH) and a secosterol side chain.
  • The specific location of the deuterium atoms can vary depending on the synthesis method, but they typically replace hydrogen atoms in the side chain. []
  • This slight mass alteration doesn't significantly affect the overall shape or interactions of the molecule with other biomolecules.

Chemical Reactions Analysis

  • Synthesis: Calcifediol-D6 is typically synthesized from calcifediol through a multi-step process involving chemical reactions to replace specific hydrogen atoms with deuterium.
  • Due to the proprietary nature of these methods, detailed information on the specific reactions is not readily available.

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of Calcifediol-D6, such as melting point, boiling point, and solubility, is scarce due to its limited commercial availability and focus on research applications.
  • However, it is expected to be similar to those of calcifediol, which is poorly soluble in water but soluble in organic solvents like ethanol and chloroform. []

Calcifediol-D6, like calcifediol, is not directly responsible for vitamin D's biological effects. Instead, it serves as a substrate and binds to the vitamin D receptor (VDR). This binding event initiates a cascade of cellular responses, though the exact details are still under investigation. []

  • Information on the specific safety profile of Calcifediol-D6 is limited due to its use primarily in research settings.
  • However, calcifediol itself is generally considered safe at recommended doses. Very high doses of vitamin D, however, can lead to toxicity. []
  • As a research chemical, it is recommended to follow general laboratory safety practices when handling Calcifediol-D6.

XLogP3

6.2

UNII

378HY809HV

GHS Hazard Statements

H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

78782-98-6

Dates

Modify: 2023-08-16

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